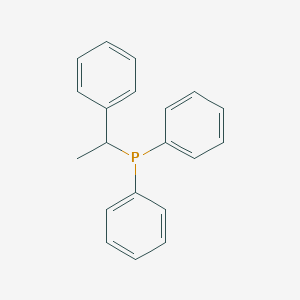

Diphenyl(1-phenylethyl)phosphane

Description

Properties

CAS No. |

38957-97-0 |

|---|---|

Molecular Formula |

C20H19P |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

diphenyl(1-phenylethyl)phosphane |

InChI |

InChI=1S/C20H19P/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |

InChI Key |

UVZKJHRQTWMODH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(1-phenylethyl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . Another method involves the addition of methyl triflate to diphosphabicyclooctatriene, followed by treatment with alkylmagnesium halogenide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of Grignard reagents and chlorophosphines is favored due to the high yield and efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(1-phenylethyl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Various substituted phosphines.

Scientific Research Applications

Diphenyl(1-phenylethyl)phosphane has numerous applications in scientific research:

Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology: The compound is explored for its potential in biochemical applications, including enzyme inhibition studies.

Medicine: Research is ongoing to investigate its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of diphenyl(1-phenylethyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic cycles . This coordination can influence the reactivity and selectivity of the metal catalyst.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Selected Phosphane Ligands

The 1-phenylethyl group in this compound provides greater steric hindrance than triphenylphosphane but less than pyrenyl-substituted analogs.

Table 2: Catalytic Performance of Phosphane Ligands

Q & A

Q. What catalytic reactions commonly employ diphenyl(1-phenylethyl)phosphane in asymmetric synthesis?

this compound is widely used in palladium-catalyzed hydrophosphination and Michael addition reactions to generate chiral phosphine derivatives. For example, Pd-pincer complexes with this ligand achieve enantiomeric excess (ee) values exceeding 90% in the hydrophosphination of chalcones (Table 8, entry 13, ). The ligand’s steric bulk and electron-donating properties stabilize metal intermediates, enabling selective substrate coordination. Methodologically, optimizing catalyst loading (e.g., 5–10 mol%) and using polar aprotic solvents like THF are critical for high yields .

Q. How is the structural configuration of this compound confirmed in coordination complexes?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard. For example, Pd complexes with this ligand show characteristic P–Pd bond lengths (~2.3 Å) and bite angles (~90°), confirming κ²-P,P coordination. Complementary techniques include ³¹P NMR to monitor ligand binding (δ ~20–30 ppm for Pd-bound phosphine) and IR spectroscopy to assess metal-ligand vibrational modes .

Advanced Research Questions

Q. What factors control enantioselectivity in Pd-catalyzed hydrophosphination using this compound?

Key factors include:

- Catalyst geometry : C₂-symmetric pincer catalysts (e.g., complex 24 ) direct substrate approach via prochiral P–Ph groups, achieving up to 96% ee (Table 8, entry 17, ).

- Substituent effects : Electron-withdrawing groups on the substrate reduce steric clashes, while ortho-substitution on aromatic acceptors decreases enantioselectivity (e.g., 60% ee for cyclohexyl-substituted chalcones vs. 89% ee for methoxy-substituted analogs) .

- Additives : TMEDA enhances asymmetric induction by stabilizing reactive intermediates (e.g., 96% ee in N-vinylimidazole additions, ).

Q. How do reaction conditions influence the outcome of Michael additions with this compound?

- Solvent polarity : Non-polar solvents (toluene) favor phosphine nucleophilicity, while DMSO stabilizes Pd intermediates but may oxidize the ligand.

- Temperature : Lower temperatures (0–25°C) improve enantioselectivity by slowing non-selective pathways (e.g., 97–99% ee at 0°C, ).

- Catalyst choice : Binaphtholate catalysts act as cooperative Brønsted/Lewis acids, achieving 95% ee in cinnamate additions (Table 12, ). Substituting Pd with Cu(I) alters regioselectivity (C=O vs. C=C attack) .

Data Contradictions and Resolution

- Catalyst effectiveness : Modifying Pd-pincer catalysts with benzoyl groups (e.g., catalyst 23 ) reduces ee to <50%, whereas imidazoline-based ligands (e.g., 26b ) restore selectivity (92% ee, ). This highlights the need for rigorous catalyst screening during reaction design.

- Substrate scope : While this compound performs well with chalcones (80–89% ee, ), steroidal α,β-unsaturated esters require oxidation-addition sequences for reactivity (Table 6, ).

Methodological Recommendations

- Enantioselective synthesis : Use Pd-pincer catalyst 26b (5 mol%) in THF at 25°C for chalcone hydrophosphination (92% ee, ).

- Purity analysis : Combine GC-MS (LOQ: 0.001 mg/kg, ) with ³¹P NMR to detect oxidized byproducts (e.g., phosphine oxides).

- Mechanistic studies : Employ DFT calculations to map transition states (e.g., transmetalation pathways in Negishi coupling, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.